molecular formula C9H7F5 B13139432 4-(Difluoromethyl)-1-methyl-2-(trifluoromethyl)benzene

4-(Difluoromethyl)-1-methyl-2-(trifluoromethyl)benzene

Cat. No.: B13139432
M. Wt: 210.14 g/mol
InChI Key: IKCLOWMYBUGPTL-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-1-methyl-2-(trifluoromethyl)benzene is an organic compound characterized by the presence of both difluoromethyl and trifluoromethyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often requires specific reagents and conditions to achieve the desired substitution on the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthetic procedures starting from simpler aromatic compounds. For example, the synthesis of related compounds has been achieved through a sequence of chlorination and fluorination reactions . These methods are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-(Difluoromethyl)-1-methyl-2-(trifluoromethyl)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the trifluoromethyl group .

Comparison with Similar Compounds

Uniqueness: 4-(Difluoromethyl)-1-methyl-2-(trifluoromethyl)benzene is unique due to the presence of both difluoromethyl and trifluoromethyl groups, which confer specific chemical properties such as increased stability and lipophilicity. These properties make it particularly valuable in the development of pharmaceuticals and advanced materials .

Properties

Molecular Formula

C9H7F5

Molecular Weight

210.14 g/mol

IUPAC Name

4-(difluoromethyl)-1-methyl-2-(trifluoromethyl)benzene

InChI

InChI=1S/C9H7F5/c1-5-2-3-6(8(10)11)4-7(5)9(12,13)14/h2-4,8H,1H3

InChI Key

IKCLOWMYBUGPTL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(F)F)C(F)(F)F

Origin of Product

United States

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